Home > Products > Screening Compounds P37652 > DDR1-IN-1 dihydrochloride
DDR1-IN-1 dihydrochloride -

DDR1-IN-1 dihydrochloride

Catalog Number: EVT-256073
CAS Number:
Molecular Formula: C30H31F3N4O3.2HCl
Molecular Weight: 625.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor (IC50 values are 105 and 413 nM for DDR1 and DDR2 respectively). Inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line.
Overview

DDR1-IN-1 dihydrochloride is a selective inhibitor of the discoidin domain receptor 1, a receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, migration, and differentiation. DDR1 is primarily activated by collagen, which leads to autophosphorylation and subsequent intracellular signaling pathways that can influence various physiological and pathological processes, including fibrosis and cancer progression. The compound has garnered interest for its potential therapeutic applications in diseases associated with dysregulated DDR1 signaling.

Source

DDR1-IN-1 dihydrochloride is synthesized from various chemical precursors through methods involving palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The compound is commercially available from several suppliers, including MedChemExpress and R&D Systems, which provide detailed specifications regarding its potency and selectivity against DDR1 and DDR2 receptors.

Classification

DDR1-IN-1 dihydrochloride belongs to the class of small molecule inhibitors targeting receptor tyrosine kinases. It is specifically classified as a selective discoidin domain receptor 1 inhibitor, with significant implications for therapeutic development in oncology and fibrotic diseases.

Synthesis Analysis

Methods

The synthesis of DDR1-IN-1 dihydrochloride involves several key steps:

  1. Palladium-Catalyzed Suzuki Cross-Coupling: This method is utilized to form the core structure of the compound by coupling 7-chloro-2-iodothieno[3,2-b]pyridine with m-tolyboronic acid, yielding a common precursor in approximately 72% yield.
  2. Nucleophilic Aromatic Substitution: The precursor undergoes nucleophilic substitution at the aryl chloride site with aniline or morpholine, producing the final compounds with yields of 94% and 98%, respectively .

Technical Details

The synthetic route emphasizes the use of selective reactions that minimize by-products and enhance yield, highlighting the importance of optimizing conditions for palladium catalysis and nucleophilic attack.

Molecular Structure Analysis

Structure

The molecular formula of DDR1-IN-1 dihydrochloride is C12H12Cl2N3OC_{12}H_{12}Cl_2N_3O, and its structure features a thienopyridine core that is crucial for its interaction with the DDR1 receptor.

Data

Key structural data include:

  • Molecular Weight: Approximately 290.15 g/mol
  • CAS Number: 1780303-76-5
  • Chloride Ions: Two chloride ions are included in the dihydrochloride salt form, which may influence solubility and stability in biological assays .
Chemical Reactions Analysis

Reactions

DDR1-IN-1 dihydrochloride primarily acts by inhibiting the autophosphorylation of DDR1 upon collagen binding. This inhibition affects downstream signaling pathways involved in cell proliferation and survival.

Technical Details

In vitro studies have demonstrated that DDR1-IN-1 can reduce phosphorylation at specific tyrosine residues (notably Tyr792) within the DDR1 receptor. This effect suggests that while DDR1-IN-1 selectively targets DDR1, it may also exhibit off-target effects on other kinases due to structural similarities .

Mechanism of Action

Process

The mechanism of action for DDR1-IN-1 involves competitive inhibition at the active site of the DDR1 receptor, preventing its activation by collagen. This inhibition leads to decreased downstream signaling related to cell adhesion, migration, and matrix remodeling.

Data

Experimental data indicate that treatment with DDR1-IN-1 results in a significant reduction in collagen-induced phosphorylation of DDR1, implicating its potential utility in modulating pathological processes associated with excessive collagen deposition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a solid or crystalline powder.
  • Solubility: Soluble in DMSO (dimethyl sulfoxide) and other organic solvents; solubility in aqueous solutions may vary depending on pH.

Chemical Properties

Relevant analyses often include spectroscopic methods (NMR, mass spectrometry) to confirm purity and structural integrity .

Applications

Scientific Uses

DDR1-IN-1 dihydrochloride has potential applications in various fields:

  • Cancer Research: As a tool compound to study the role of DDR1 in tumor progression and metastasis.
  • Fibrosis Studies: Investigating the therapeutic effects of inhibiting DDR1 signaling in fibrotic diseases.
  • Neuroscience: Exploring its effects on oligodendrocyte function and neurodegenerative diseases where collagen interactions are implicated .
Introduction to DDR1 as a Therapeutic Target

Discoidin Domain Receptor 1 (DDR1) belongs to a unique subclass of receptor tyrosine kinases (RTKs) distinguished by its activation mechanism via binding to extracellular matrix collagens rather than classical soluble growth factors. This collagen-binding receptor exists in multiple isoforms (DDR1a-e) generated through alternative splicing, with DDR1a-c possessing functional kinase domains and DDR1d-e representing kinase-deficient variants [3] [6]. Unlike conventional RTKs exhibiting rapid activation kinetics (seconds to minutes), DDR1 demonstrates characteristically slow phosphorylation kinetics (hours), leading to sustained signaling that influences critical cellular processes including proliferation, differentiation, adhesion, migration, and extracellular matrix (ECM) remodeling [3] [7]. The structural uniqueness of DDR1 lies within its extracellular discoidin domain (homologous to Dictyostelium discoideum discoidin I), which contains specific surface-exposed loops (S52-T57 and R105-K112) and residues (e.g., S175) essential for triple-helical collagen recognition and binding [6] [7]. This domain is necessary and sufficient for collagen interaction, while the entire extracellular portion is crucial for transmembrane signaling initiation [6].

Table 1: DDR1 Isoforms and Characteristics

IsoformKinase Domain StatusSignaling CapabilityKey Expression Notes
DDR1aFunctionalActive signalingEpithelial tissues
DDR1bFunctionalActive signalingMost abundant isoform
DDR1cFunctionalActive signalingLess common
DDR1dTruncated/inactiveKinase-deadNon-signaling variant
DDR1eFrameshift/inactiveKinase-deadNon-signaling variant

Table 2: DDR1 Activation Kinetics and Ligand Specificity

FeatureDDR1Classical RTKs
Primary LigandsCollagens I, II, III, IV (Native triple helix)Soluble growth factors (e.g., EGF, VEGF)
Activation TimeframeHours (Sustained)Seconds to Minutes (Transient)
Activation MechanismLigand-induced clustering & trans-autophosphorylationLigand-induced dimerization
Key Binding DomainDiscoidin domain (Surface loops: S52-T57, R105-K112; Residue S175)Variable (e.g., Ig-like domains)

Role of Discoidin Domain Receptor 1 in Cellular Signaling Pathways

DDR1 activation initiates complex downstream signaling cascades with significant cellular consequences. Upon binding to its collagen ligands (primarily types I-IV in their native triple-helical conformation), DDR1 undergoes autophosphorylation at specific tyrosine residues within its cytoplasmic domain [3] [6]. This phosphorylation event facilitates recruitment of adaptor proteins (e.g., Shc, Nck) and Src homology 2 (SH2) domain-containing molecules, ultimately triggering multiple pathways:

  • Proliferation/Survival Pathways: DDR1 signaling intersects with the PI3K/Akt/mTOR axis and MAPK pathways (e.g., ERK1/2), promoting cell growth and resistance to apoptosis [3] [7].
  • Cytoskeletal Organization and Migration: Through interactions with non-muscle myosin IIA and regulators of Rho GTPases (e.g., RhoE), DDR1 modulates actin cytoskeleton dynamics, focal adhesion turnover, and cell motility [3] [8].
  • ECM Remodeling: DDR1 activation stimulates the expression and activity of matrix metalloproteinases (MMPs), facilitating collagen degradation and tissue remodeling. This process can generate bioactive collagen fragments that further modulate DDR1 signaling in a feedback loop [3] [4].
  • Crosstalk with Integrins and Other Receptors: DDR1 functionally cooperates with integrins (e.g., β1 integrin) and interacts with other receptors like Notch1 and the Insulin/IGF-1 receptor system, creating integrated signaling networks influencing cell adhesion, differentiation, and metabolism [3] [7]. Notably, collagen-independent activation of DDR1 can occur via a feed-forward mechanism involving the Insulin/IGF system [7].

Pathophysiological Implications of DDR1 Dysregulation in Disease States

DDR1 overexpression, hyperactivation, or dysregulation is implicated in the pathogenesis of several major diseases, establishing it as a compelling therapeutic target:

  • Oncology: DDR1 is frequently amplified and overexpressed across diverse carcinomas (breast, lung, pancreatic, glioblastoma, ovarian, colon). Its activation drives key oncogenic processes:
  • Tumor Growth and Metastasis: DDR1 signaling promotes cancer cell proliferation, survival, invasion through ECM barriers, epithelial-mesenchymal transition (EMT), and colonization of distant sites [3] [4] [7]. For instance, in pancreatic ductal adenocarcinoma (PDAC), DDR1 interaction with cleaved collagen I (cCol I) activates NF-κB-p62-NRF2 signaling, fueling tumor growth [4] [8].
  • Chemoresistance: DDR1 activation confers resistance to genotoxic stress and chemotherapy agents via upregulation of pro-survival pathways (Notch1, NF-κB, COX-2) [3] [7].
  • Immune Evasion: DDR1, particularly its extracellular domain (DDR1-ECD), orchestrates the alignment of tumor-associated collagen fibers, creating a physical barrier that excludes cytotoxic T lymphocytes from the tumor microenvironment, thereby enabling immune evasion [7] [8].
  • Metabolic Reprogramming and Autophagy Modulation: In glioblastoma, DDR1 interacts with a 14-3-3-Beclin-1-Akt1 complex, inhibiting autophagy and contributing to therapy resistance [10]. Conversely, in other contexts, DDR1 inhibition can promote autophagy-dependent clearance.

  • Neurodegenerative Diseases: DDR1 expression is significantly upregulated in the brains of patients with Alzheimer's disease (AD) and Parkinson's disease (PD). Pathologically elevated DDR1 activity contributes to:

  • Impaired Autophagic Flux: Dysregulated DDR1 signaling hinders the clearance of neurotoxic proteins like α-synuclein (α-Syn), amyloid-β (Aβ), and hyperphosphorylated tau (p-tau) [2].
  • Neuroinflammation: DDR1 activation promotes microglial activation and pro-inflammatory cytokine release, exacerbating neuronal damage [2] [10].
  • Blood-Brain Barrier (BBB) Dysfunction: DDR1 modulates microglial activity and MMPs, contributing to BBB degradation [2].

  • Fibrotic Disorders: DDR1 activation in response to excessive collagen deposition in tissues drives fibroblast proliferation, differentiation into myofibroblasts, and further ECM production, perpetuating fibrosis in organs like the lung, liver, and kidney [3].

Table 3: DDR1 Dysregulation in Select Cancers

Cancer TypeMolecular Consequence of DDR1 DysregulationKey Pathological Outcomes
Pancreatic Ductal Adenocarcinoma (PDAC)cCol I/DDR1/NF-κB-p62-NRF2 axis activation; STAT1 activation by Col III/DDR1Tumor growth, metabolic support, dormancy regulation, chemoresistance
Breast CancerCollagen fiber alignment via DDR1-ECD; Notch1 interactionImmune exclusion, metastasis, stemness maintenance
Glioblastoma (GBM)DDR1/14-3-3-Beclin-1-Akt1 complex formationAutophagy inhibition, radiation/chemotherapy resistance, survival
Colorectal Cancer (CRC)DDR2-mediated MT1-MMP activation; Enhanced PI3K/mTOR efficacy upon inhibitionInvasion, metastasis, stromal remodeling

Rationale for Targeting DDR1 Tyrosine Kinase Activity in Oncology and Neurodegeneration

The compelling evidence linking aberrant DDR1 signaling to disease pathogenesis provides a strong rationale for developing targeted inhibitors:

  • Oncology:
  • Disrupting Tumor-Stroma Crosstalk: As a primary collagen sensor on tumor cells, DDR1 is a central node in the bidirectional communication between cancer cells and the tumor stroma. Inhibition disrupts pro-tumorigenic ECM remodeling, metabolic support, and survival signals derived from the collagen-rich microenvironment [3] [4] [8].
  • Overcoming Chemoresistance: Targeting DDR1 can sensitize tumors to conventional chemotherapy and targeted agents (e.g., PI3K/mTOR inhibitors like GSK2126458) by suppressing key survival pathways like Notch, NF-κB, and Akt [3] [5].
  • Enhancing Immunotherapy: Inhibiting DDR1, particularly strategies targeting the extracellular domain (ECD), can disrupt the collagen barrier architecture, improving T-cell infiltration into tumors and potentially overcoming resistance to immune checkpoint blockade [7] [8].
  • Targeting Metastatic Niches: DDR1 signaling is crucial for metastatic seeding and outgrowth in collagen-rich secondary sites. Inhibition represents a strategy to target disseminated disease [3] [7].

  • Neurodegeneration:

  • Restoring Proteostasis: Pharmacological DDR1 inhibition (e.g., with nilotinib, LCB-03-0110, or selective inhibitors like BK40143) enhances autophagic flux in neuronal and glial cells, facilitating the clearance of toxic protein aggregates (α-Syn, Aβ, p-tau) [2] [10].
  • Attenuating Neuroinflammation: DDR1 inhibition reduces microglial activation and the production of pro-inflammatory cytokines, mitigating neuroinflammation and associated neuronal damage [2].
  • Modulating CSF Biomarkers: Treatment with DDR1 inhibitors like nilotinib in Parkinson’s disease patients correlates with significant changes in cerebrospinal fluid (CSF) microRNA profiles associated with reduced inflammation, neuronal injury, and improved autophagy/vesicular transport [2].

The development of DDR1-IN-1 dihydrochloride, a potent and selective small-molecule inhibitor of DDR1 tyrosine kinase activity, exemplifies the translation of this biological rationale into a targeted therapeutic approach. Its selectivity profile and mechanism of action make it a valuable tool compound and a candidate for therapeutic development.

Table 4: Key DDR1 Inhibitors in Research

InhibitorReported IC50 (DDR1)Selectivity (vs DDR2/Other Kinases)Key Demonstrated Effects (Preclinical)
DDR1-IN-1 dihydrochloride105 nM~4-fold vs DDR2 (413 nM); Selective over >380 kinasesBlocks collagen-induced DDR1 pY513 (EC50=86.76 nM); Inhibits DDR2-mediated MT1-MMP; Synergizes with PI3K/mTORi in CRC
Nilotinib1-8 nMInhibits Abl, DDR2, c-Kit, PDGFRReduces α-Syn, Aβ, p-tau; Increases dopamine; Enters CNS; Modulates CSF miRNAs
LCB-03-0110Low nM rangeInhibits Src family kinasesReduces α-Syn (50%), p-tau, Aβ; Protects TH+ neurons; Reduces astro/microgliosis
BK40143/BK40197~0.001 μMHighly selectiveReduces oligomeric α-Syn; Inhibits DDR1 in brain (Cmax 93-153 nM); Reduces p-tau

Key Compounds Mentioned

Properties

Product Name

DDR1-IN-1 dihydrochloride

Molecular Formula

C30H31F3N4O3.2HCl

Molecular Weight

625.51

Synonyms

N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.